4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide
説明
This compound features a 6-fluoro-1,2-benzoxazole core linked to a piperidine ring via a carbonyl group, with a furan-2-ylmethyl-substituted oxobutanamide moiety. The benzoxazole and piperidine motifs are common in central nervous system (CNS)-targeting drugs, while the oxobutanamide and furan groups may influence solubility, bioavailability, and receptor interactions.
特性
IUPAC Name |
4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4/c22-15-3-4-17-18(12-15)29-24-21(17)14-7-9-25(10-8-14)20(27)6-5-19(26)23-13-16-2-1-11-28-16/h1-4,11-12,14H,5-10,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXLKSBHNLFAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
科学的研究の応用
4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action for 4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(furan-2-ylmethyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Comparison with Structurally Similar Compounds
Risperidone (3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one)
- Structural Similarities : Shares the 6-fluoro-1,2-benzoxazol-3-yl-piperidine core.
- Key Differences: Risperidone replaces the oxobutanamide-furan group with a pyridopyrimidinone-ethyl chain.
- Pharmacology: Atypical antipsychotic with high affinity for serotonin 5-HT₂A and dopamine D₂ receptors. The pyridopyrimidinone enhances receptor binding and metabolic stability .
- Physicochemical Properties: Moderate solubility; formulations like nanocrystals and co-crystals have been explored to improve bioavailability .
Abaperidone (7-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one)
- Structural Similarities : Contains a benzisoxazole (isostere of benzoxazole) and piperidine.
- Key Differences: Chromenone and propoxy linker instead of oxobutanamide-furan.
- Pharmacology: Antipsychotic candidate with a chromenone moiety that may enhance CNS penetration. The hydroxymethyl group could influence metabolic pathways .
AND-1184 (N-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide)
- Structural Similarities : Shares the benzoxazole-piperidine core.
- Key Differences : Benzenesulfonamide-propyl chain replaces oxobutanamide-furan.
- Pharmacology : Investigated for dementia; the sulfonamide group may improve blood-brain barrier penetration. Solid-state studies reveal a rigid structure, suggesting stability .
Paliperidone (3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxypyrido[1,2-a]pyrimidin-4-one)
- Structural Similarities : Benzoxazole-piperidine core and ethyl linker.
- Key Differences: Hydroxypyridopyrimidinone instead of oxobutanamide-furan.
- Pharmacology: Active metabolite of risperidone; hydroxylation improves water solubility but requires advanced formulations (e.g., nanocrystals) to address low oral bioavailability (28%) .
Structural-Activity Relationship (SAR) Analysis
| Structural Feature | Impact on Activity/Properties |
|---|---|
| Benzoxazole Core | Essential for receptor binding (e.g., 5-HT₂A/D₂ in risperidone). Fluorine enhances metabolic stability. |
| Piperidine Linker | Length and substituents (e.g., ethyl in risperidone vs. oxobutanamide in the target) modulate receptor affinity and selectivity. |
| Oxobutanamide-Furan | Potential to improve solubility vs. pyridopyrimidinone (risperidone) or sulfonamide (AND-1184). Furan may introduce unique metabolic or hydrogen-bonding interactions. |
Physicochemical and Pharmacokinetic Comparison
| Compound | Water Solubility | Bioavailability | Key Formulation Challenges |
|---|---|---|---|
| Target Compound | Likely moderate (amide) | Unknown | Potential need for solubilization (e.g., co-crystals). |
| Risperidone | Low | ~70% (oral) | Requires nanoformulations or cyclodextrin complexes. |
| Paliperidone | Moderate (due to -OH) | 28% | Addressed via extended-release matrices. |
| AND-1184 | Low (sulfonamide) | Under investigation | Rigid crystal structure may aid stability. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
